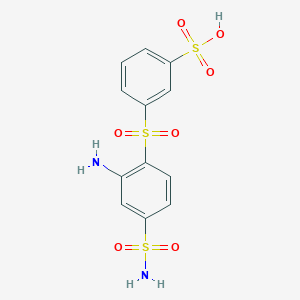![molecular formula C15H16Se B14369139 [(1-Phenylpropan-2-yl)selanyl]benzene CAS No. 90159-13-0](/img/structure/B14369139.png)
[(1-Phenylpropan-2-yl)selanyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(1-Phenylpropan-2-yl)selanyl]benzene is an organic compound that features a selenium atom bonded to a benzene ring and a phenylpropan-2-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Phenylpropan-2-yl)selanyl]benzene typically involves the reaction of a phenylpropan-2-yl halide with a selenol compound under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and pressure, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
[(1-Phenylpropan-2-yl)selanyl]benzene can undergo various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to form selenide derivatives.
Substitution: The phenylpropan-2-yl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various electrophiles can be used for substitution reactions, often in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield selenoxide or selenone derivatives, while reduction can produce selenide derivatives.
Wissenschaftliche Forschungsanwendungen
[(1-Phenylpropan-2-yl)selanyl]benzene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of selenium-containing compounds.
Biology: The compound is studied for its potential biological activity, including antioxidant and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It may be used in the development of new materials with unique properties, such as enhanced conductivity or stability.
Wirkmechanismus
The mechanism by which [(1-Phenylpropan-2-yl)selanyl]benzene exerts its effects involves the interaction of the selenium atom with various molecular targets. Selenium is known to play a role in redox reactions and can influence cellular processes by modulating oxidative stress and enzyme activity. The specific pathways involved depend on the context of its application, such as its antioxidant or anticancer activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylacetone: An organic compound with a similar structure but without the selenium atom.
Benzyl methyl ketone: Another related compound with a different functional group.
Phenyl-2-propanone: A compound with a similar backbone but different substituents.
Uniqueness
[(1-Phenylpropan-2-yl)selanyl]benzene is unique due to the presence of the selenium atom, which imparts distinct chemical and biological properties. This makes it valuable for research in areas where selenium’s unique reactivity and biological activity are of interest.
Eigenschaften
CAS-Nummer |
90159-13-0 |
|---|---|
Molekularformel |
C15H16Se |
Molekulargewicht |
275.26 g/mol |
IUPAC-Name |
1-phenylpropan-2-ylselanylbenzene |
InChI |
InChI=1S/C15H16Se/c1-13(12-14-8-4-2-5-9-14)16-15-10-6-3-7-11-15/h2-11,13H,12H2,1H3 |
InChI-Schlüssel |
YELQNOKHZXPQBD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1=CC=CC=C1)[Se]C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1H-Benz[e]indolium, 1,1,2,3-tetramethyl-, perchlorate](/img/structure/B14369063.png)
![5-{[(2-Hydroxyethyl)sulfanyl]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14369064.png)
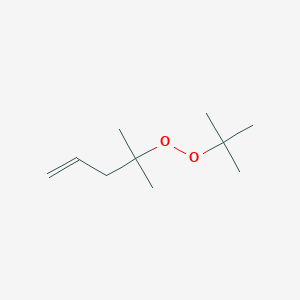
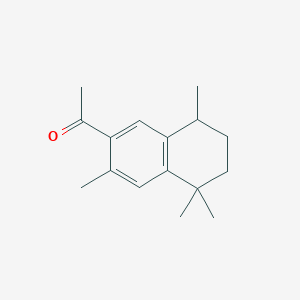
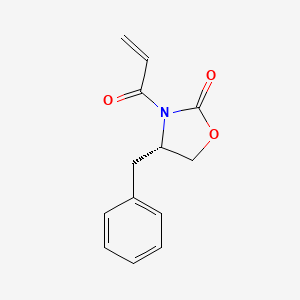
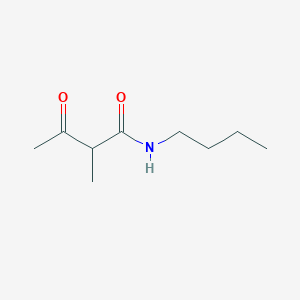
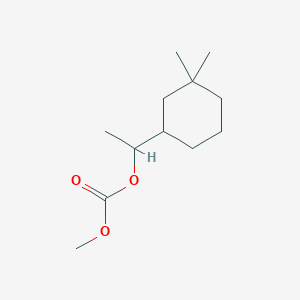
![1-(oxolan-2-yl)-N-propylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14369117.png)
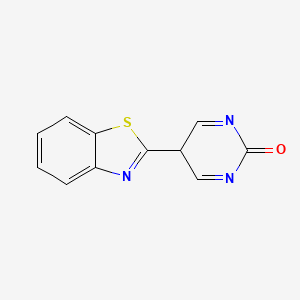

![9-(4-Ethoxyphenyl)-3-[2-(4-methoxyphenyl)ethenyl]-9H-carbazole](/img/structure/B14369143.png)
